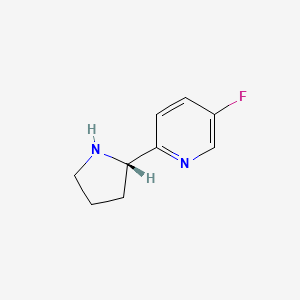
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .
Synthesis Analysis
The synthetic strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds are influenced by factors such as the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
A newly synthesized fluorophore based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione exhibited high selectivity and sensitivity for Fe3+/Fe2+ ions, marking it as a novel turn-off chemosensor for these metal cations. Its application extends to biological contexts, as demonstrated by its successful use in imaging Fe3+ in living cells (Maity et al., 2018).
Corrosion Inhibition
A series of piperidine derivatives demonstrated notable adsorption and corrosion inhibition properties on iron surfaces, as revealed through quantum chemical calculations and molecular dynamics simulations. These findings highlight the potential of these compounds in materials science, particularly for protecting metals from corrosion (Kaya et al., 2016).
Ligand Development for Kinase Inhibitors
Docking studies and quantitative structure-activity relationship analyses were conducted on a set of compounds, including 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, to understand their potential as c-Met kinase inhibitors. These studies provide insights into the structural features contributing to inhibitory activity, informing the design of more effective kinase inhibitors (Caballero et al., 2011).
Fluorescence Imaging and Sensing
Several studies have explored the use of pyrrolo[2,3-b]pyridine derivatives in fluorescence imaging and sensing. These compounds show promise in various applications, from detecting specific ions in biological systems to serving as fluorescent markers in imaging techniques. Their unique photophysical properties and potential for bioorthogonal chemistry make them valuable tools in biological research and diagnostics (Troegel & Lindel, 2012; Huang et al., 2021; Hagimori et al., 2013; Garre et al., 2019).
Mecanismo De Acción
While specific information on the mechanism of action for “(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine” was not found, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQFFINRZJSLM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
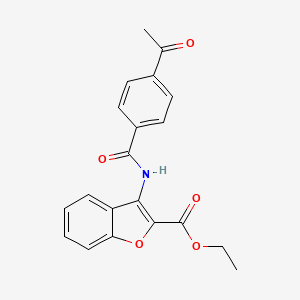
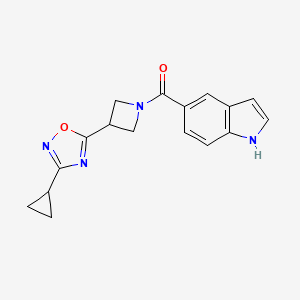

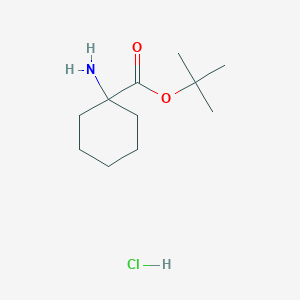
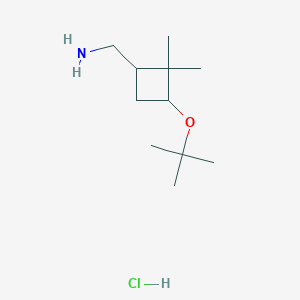
![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2437701.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)


